

# Spectroscopic Profile of 2,3-Dinitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *2,3-Dinitrobenzoic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dinitrobenzoic acid** (CAS No. 15147-64-5).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents a combination of predicted data, analogous data from related isomers, and established methodologies to offer a robust analytical profile. The information herein is intended to support researchers in identification, characterization, and quality control processes involving **2,3-Dinitrobenzoic acid**.

## Chemical Structure and Properties

- IUPAC Name: **2,3-Dinitrobenzoic acid**
- Molecular Formula:  $C_7H_4N_2O_6$
- Molecular Weight: 212.12 g/mol
- CAS Number: 15147-64-5

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted  $^1H$  and  $^{13}C$  NMR

spectral data for **2,3-Dinitrobenzoic acid**. These predictions are based on established chemical shift theory and data from similar nitroaromatic compounds.

## Predicted <sup>1</sup>H NMR Data

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **2,3-Dinitrobenzoic Acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	8.2 - 8.4	Doublet of Doublets (dd)	~8.0, ~1.5
H-5	7.8 - 8.0	Triplet (t)	~8.0
H-6	8.4 - 8.6	Doublet of Doublets (dd)	~8.0, ~1.5
COOH	10.0 - 13.0	Singlet (broad)	-

Note: The chemical shift of the carboxylic acid proton can vary significantly with concentration and solvent.

## Predicted <sup>13</sup>C NMR Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2,3-Dinitrobenzoic Acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	130 - 135
C-2	148 - 152
C-3	145 - 149
C-4	125 - 129
C-5	132 - 136
C-6	128 - 132
C=O	165 - 170

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2,3-Dinitrobenzoic acid** are based on the characteristic frequencies of its functional groups, drawing comparisons from isomers like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Table 3: Expected Infrared Absorption Bands for **2,3-Dinitrobenzoic Acid**

Functional Group	Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )
Carboxylic Acid O-H	Stretching	3300 - 2500 (broad)
Aromatic C-H	Stretching	3100 - 3000
Carboxylic Acid C=O	Stretching	1710 - 1680
Nitro N=O	Asymmetric Stretching	1550 - 1520
Aromatic C=C	Stretching	1600 - 1450
Nitro N=O	Symmetric Stretching	1360 - 1330
C-N	Stretching	870 - 810

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,3-Dinitrobenzoic acid**, the molecular ion peak  $[M]^+$  would be expected at an m/z of approximately 212.

Table 4: Expected Mass Spectrometry Fragmentation for **2,3-Dinitrobenzoic Acid**

m/z	Proposed Fragment Ion
212	$[M]^+$ (Molecular Ion)
195	$[M - OH]^+$
182	$[M - NO]^+$
166	$[M - NO_2]^+$
120	$[M - NO_2 - NO_2]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

### NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **2,3-Dinitrobenzoic acid**.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:

- $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the chemical shift axis using the internal standard.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond) is clean.
  - Place a small amount of the solid **2,3-Dinitrobenzoic acid** sample directly onto the ATR crystal.
- Instrumentation:
  - An FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
- Data Processing:

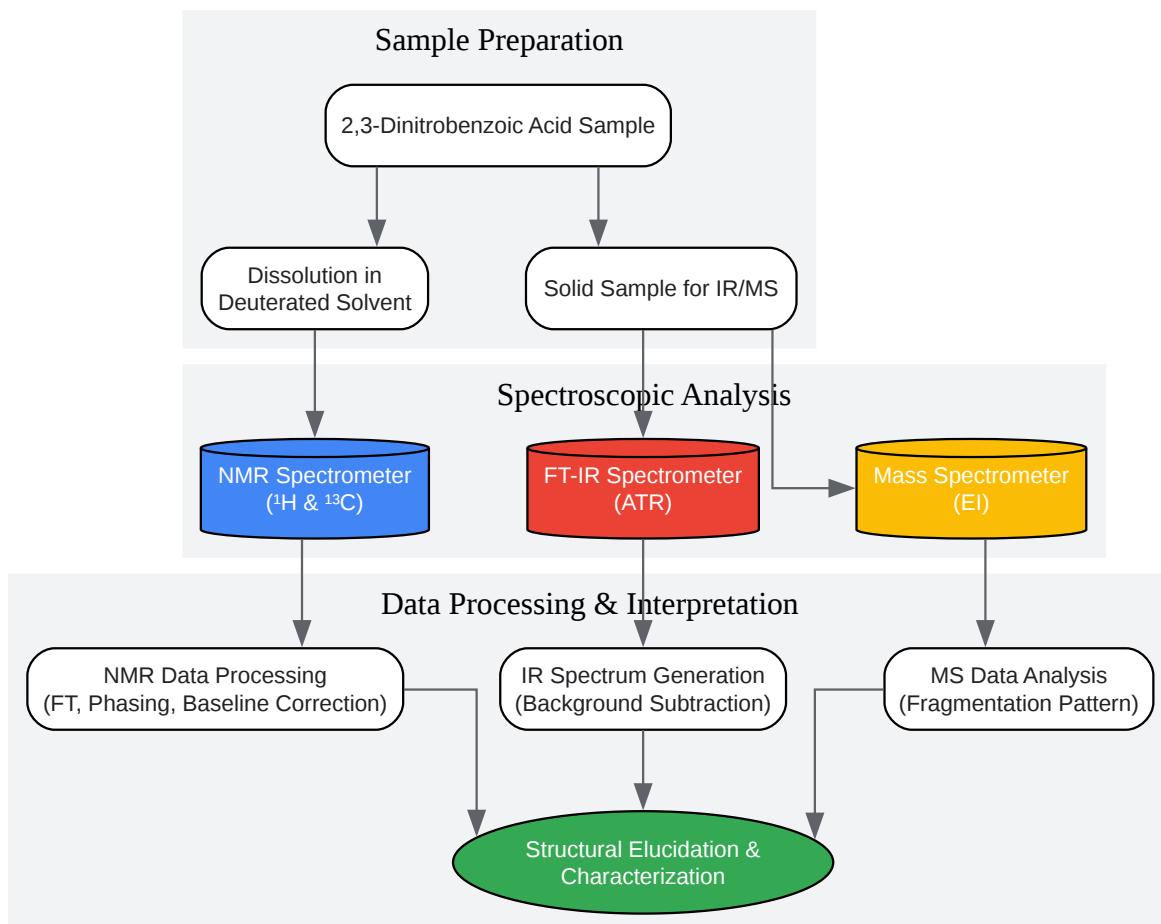
- The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation:
  - Dissolve a small amount of **2,3-Dinitrobenzoic acid** in a volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation:
  - A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
  - Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to identify characteristic fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,3-Dinitrobenzoic acid**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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